molecular formula C23H28N2O2S B3815298 N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide

N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide

Cat. No.: B3815298
M. Wt: 396.5 g/mol
InChI Key: CIJQQNJLUBUALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a benzyl group, a thiolane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide typically involves multiple steps, starting with the preparation of the piperidine and thiolane intermediates. The benzyl group is introduced through a benzylation reaction, and the final product is obtained by coupling the intermediates under specific reaction conditions. Common reagents used in these reactions include benzyl chloride, piperidine, and thiolane derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyl group can be reduced to a methyl group under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, methyl derivatives, and substituted piperidine derivatives.

Scientific Research Applications

N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]amine
  • N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]carboxamide
  • N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]methanol

Uniqueness

N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiolane ring and the benzyl group provides a unique scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

N-benzyl-3-[1-(thiolan-3-yl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2S/c26-23(24-16-18-5-2-1-3-6-18)19-7-4-8-22(15-19)27-21-9-12-25(13-10-21)20-11-14-28-17-20/h1-8,15,20-21H,9-14,16-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJQQNJLUBUALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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